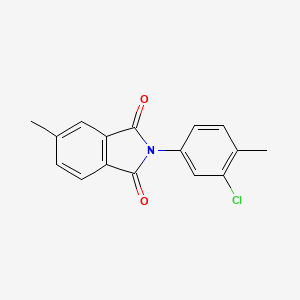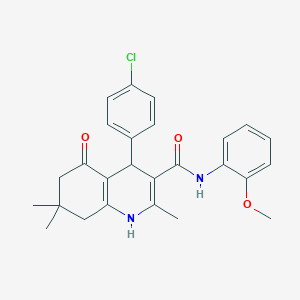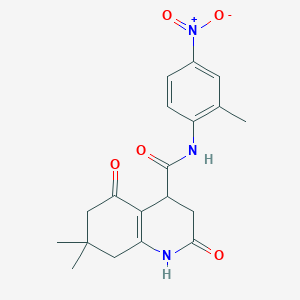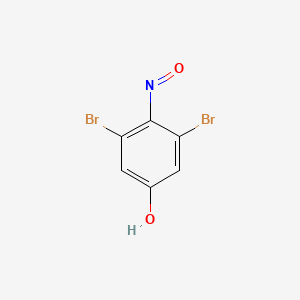![molecular formula C22H13F3N4O3 B11053335 2-amino-2',5-dioxo-1-[4-(trifluoromethyl)phenyl]-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile](/img/structure/B11053335.png)
2-amino-2',5-dioxo-1-[4-(trifluoromethyl)phenyl]-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2’,5-dioxo-1-[4-(trifluoromethyl)phenyl]-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3’-indole]-3-carbonitrile is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2’,5-dioxo-1-[4-(trifluoromethyl)phenyl]-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3’-indole]-3-carbonitrile typically involves multi-step organic reactions. One common approach includes the reaction of 4-(trifluoromethyl)aniline with various reagents to introduce the spirocyclic and indole moieties. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-2’,5-dioxo-1-[4-(trifluoromethyl)phenyl]-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3’-indole]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of oxides.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-amino-2’,5-dioxo-1-[4-(trifluoromethyl)phenyl]-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3’-indole]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-2’,5-dioxo-1-[4-(trifluoromethyl)phenyl]-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3’-indole]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-trifluoromethyl-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine: Exhibits herbicidal activity and is used in agricultural applications.
Uniqueness
2-amino-2’,5-dioxo-1-[4-(trifluoromethyl)phenyl]-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3’-indole]-3-carbonitrile stands out due to its spirocyclic structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C22H13F3N4O3 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2'-amino-2,5'-dioxo-1'-[4-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-7H-furo[3,4-b]pyridine]-3'-carbonitrile |
InChI |
InChI=1S/C22H13F3N4O3/c23-22(24,25)11-5-7-12(8-6-11)29-16-10-32-19(30)17(16)21(14(9-26)18(29)27)13-3-1-2-4-15(13)28-20(21)31/h1-8H,10,27H2,(H,28,31) |
InChI Key |
KCCRJOWIBHDPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)O1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC=C(C=C5)C(F)(F)F)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,5-dicyano-2-nitrophenyl)sulfanyl]-N-(4-methylphenyl)benzamide](/img/structure/B11053253.png)
![6-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053259.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053265.png)


![7-(1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11053281.png)
![1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11053290.png)
![1-benzyl-3,5-dimethyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B11053297.png)
![4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11053300.png)


![2-{[(5,6,7-Trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]amino}benzoic acid](/img/structure/B11053312.png)
![7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11053319.png)
![4-hydroxy-5-[5-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B11053330.png)
